molecular formula C25H26ClN3O2 B251365 N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide

Cat. No. B251365
M. Wt: 435.9 g/mol
InChI Key: MLUDVLSBGPQJPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide, also known as C646, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. C646 is a potent inhibitor of the histone acetyltransferase p300/CBP-associated factor (PCAF), which plays an important role in the regulation of gene expression and cellular processes such as cell proliferation and differentiation.

Mechanism of Action

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide inhibits the histone acetyltransferase activity of PCAF by binding to the catalytic domain of the enzyme. This results in the inhibition of histone acetylation and the regulation of gene expression. The inhibition of PCAF by N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide has been shown to affect the expression of genes involved in various cellular processes, including cell cycle regulation, apoptosis, and differentiation.
Biochemical and Physiological Effects:
N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide has been shown to have various biochemical and physiological effects on cells. In addition to inhibiting PCAF, N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide has been shown to inhibit the acetyltransferase activity of other enzymes such as p300 and GCN5. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to induce the expression of genes involved in apoptosis and cell cycle arrest, while inhibiting the expression of genes involved in cell proliferation and survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide in lab experiments is its specificity for PCAF. This allows researchers to study the role of PCAF in various cellular processes without the interference of other enzymes. However, one of the limitations of using N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide is its potential toxicity and off-target effects. Researchers must carefully optimize the concentration and exposure time of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide to minimize these effects.

Future Directions

There are several future directions for the study of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide and its potential therapeutic applications. One direction is the development of more potent and selective inhibitors of PCAF. Another direction is the investigation of the role of PCAF in other cellular processes and diseases. Finally, the combination of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide with other therapeutic agents may enhance its efficacy and reduce potential side effects.

Synthesis Methods

The synthesis of N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide involves several steps, including the reaction of 3-chloro-4-aminophenylacetic acid with isobutyryl chloride to form 3-chloro-4-(4-isobutyrylphenyl)acetic acid, which is then reacted with piperazine to form 4-(4-isobutyryl-1-piperazinyl)phenylacetic acid. The final step involves the reaction of 4-(4-isobutyryl-1-piperazinyl)phenylacetic acid with 1-naphthoyl chloride to form N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide.

Scientific Research Applications

N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide has been widely used in scientific research to study the role of PCAF in various cellular processes. Studies have shown that N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-naphthamide has also been shown to inhibit the growth of cancer stem cells and enhance the sensitivity of cancer cells to chemotherapy.

properties

Molecular Formula

C25H26ClN3O2

Molecular Weight

435.9 g/mol

IUPAC Name

N-[3-chloro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C25H26ClN3O2/c1-17(2)25(31)29-14-12-28(13-15-29)23-11-10-19(16-22(23)26)27-24(30)21-9-5-7-18-6-3-4-8-20(18)21/h3-11,16-17H,12-15H2,1-2H3,(H,27,30)

InChI Key

MLUDVLSBGPQJPV-UHFFFAOYSA-N

SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl

Canonical SMILES

CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43)Cl

Origin of Product

United States

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